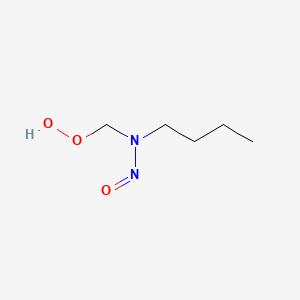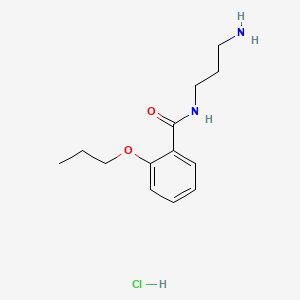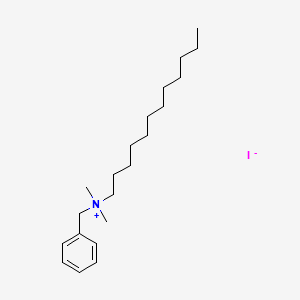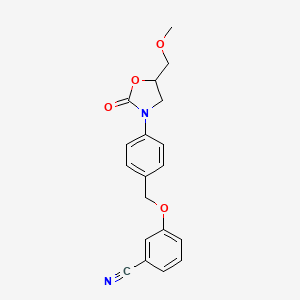
Perchloric acid;triphenylphosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Perchloric acid;triphenylphosphane is a compound that combines the properties of perchloric acid and triphenylphosphane. Perchloric acid is a strong mineral acid with the formula HClO₄, known for its powerful oxidizing properties when heated.
Preparation Methods
Synthetic Routes and Reaction Conditions
Triphenylphosphane can be synthesized in the laboratory by treating phosphorus trichloride with phenylmagnesium bromide or phenyllithium. The industrial synthesis involves the reaction between phosphorus trichloride, chlorobenzene, and sodium: [ \text{PCl}_3 + 3 \text{PhCl} + 6 \text{Na} \rightarrow \text{P(C}_6\text{H}_5\text{)}_3 + 6 \text{NaCl} ] Perchloric acid is produced industrially by treating sodium perchlorate with hydrochloric acid, precipitating solid sodium chloride: [ \text{NaClO}_4 + \text{HCl} \rightarrow \text{NaCl} + \text{HClO}_4 ] Alternatively, it can be produced by anodic oxidation of aqueous chlorine at a platinum electrode .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Triphenylphosphane undergoes slow oxidation by air to give triphenylphosphine oxide (Ph₃PO).
Common Reagents and Conditions
Oxidation: Air or oxygen.
Reduction: Sulfonyl chlorides, toluene, and triphenylphosphane.
Substitution: Carbon tetrabromide and alcohols.
Major Products
Oxidation: Triphenylphosphine oxide (Ph₃PO).
Reduction: Arylthiols.
Substitution: Alkyl halides and triphenylphosphine oxide.
Scientific Research Applications
Perchloric acid;triphenylphosphane is used in various scientific research applications:
Chemistry: As a reagent in organic synthesis and as a ligand in transition metal complexes.
Biology: In the synthesis of biologically active compounds and as a reducing agent in biochemical reactions.
Medicine: In the development of pharmaceuticals and as a catalyst in drug synthesis.
Industry: In the production of polymers and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism of action of perchloric acid;triphenylphosphane involves its ability to act as a reducing agent and a ligand. In the Wittig reaction, triphenylphosphane forms a ylide with aldehydes or ketones, resulting in the formation of alkenes . The compound’s ability to stabilize carbanions and form resonance structures contributes to its reactivity in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Trimethylphosphine: Another organophosphorus compound used as a ligand and reducing agent.
Tributylphosphine: Similar in function to triphenylphosphane but with different steric properties.
Triphenylarsine: Similar structure but contains arsenic instead of phosphorus.
Uniqueness
Perchloric acid;triphenylphosphane is unique due to its combination of strong oxidizing properties from perchloric acid and versatile reactivity from triphenylphosphane. This combination allows it to participate in a wide range of chemical reactions, making it valuable in both research and industrial applications .
Properties
CAS No. |
76021-76-6 |
|---|---|
Molecular Formula |
C18H16ClO4P |
Molecular Weight |
362.7 g/mol |
IUPAC Name |
perchloric acid;triphenylphosphane |
InChI |
InChI=1S/C18H15P.ClHO4/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3,4)5/h1-15H;(H,2,3,4,5) |
InChI Key |
FIWXTHWTRAKBFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.OCl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


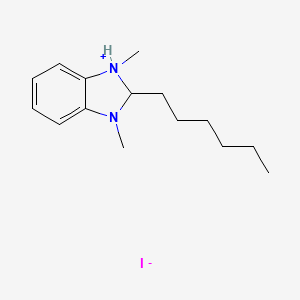
![({[N-(2-Ethylhexanoyl)-5-oxidanidyl-5-oxidanylidene-D-norvalyl]oxy}methyl)benzene](/img/structure/B14446322.png)
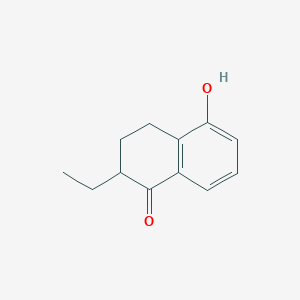
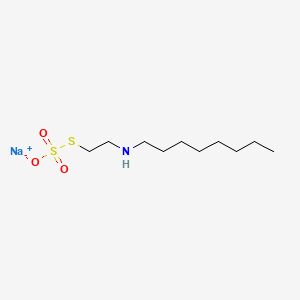
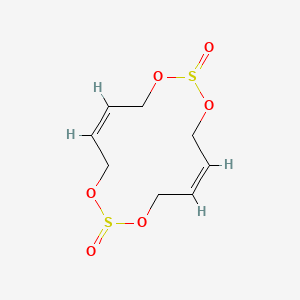
![6-(Phenylsulfanyl)-5H-benzo[a]phenoxazin-5-one](/img/structure/B14446341.png)
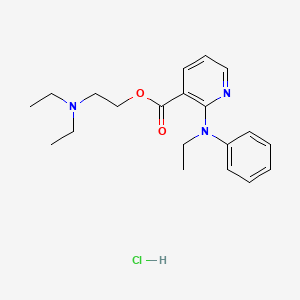
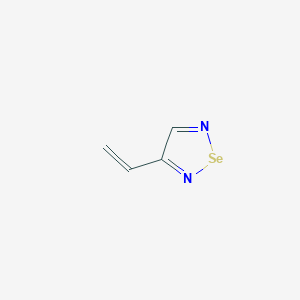
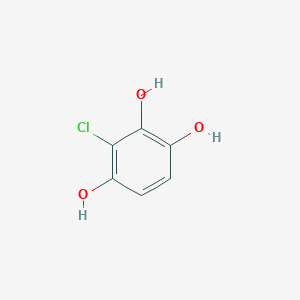
![1-[(2S,4R)-4-tert-Butyl-2-methoxypiperidin-1-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B14446369.png)
